N-(9-Trityl-9H-purin-6-yl)hydroxylamine
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Overview
Description
N-(9-Trityl-9H-purin-6-yl)hydroxylamine is a chemical compound with the molecular formula C24H19N5O and a molecular weight of 393.44 g/mol . This compound is characterized by the presence of a trityl group attached to a purine ring, which is further linked to a hydroxylamine group. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(9-Trityl-9H-purin-6-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trityl group can be substituted with other functional groups using reagents like trifluoroacetic acid in dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(9-Trityl-9H-purin-6-yl)hydroxylamine is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and interactions with nucleic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N-(9-Trityl-9H-purin-6-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and nucleic acids. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The hydroxylamine group can participate in redox reactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
N-(9-Trityl-9H-purin-6-yl)hydroxylamine can be compared with other similar compounds such as:
N-(9-Trityl-9H-purin-6-yl)amine: Lacks the hydroxylamine group, resulting in different reactivity and applications.
N-(9-Trityl-9H-purin-6-yl)hydrazine: Contains a hydrazine group instead of hydroxylamine, leading to distinct chemical properties and uses.
This compound derivatives: Various derivatives can be synthesized by modifying the trityl or purine moieties, each with unique properties and applications
This compound stands out due to its specific combination of trityl and hydroxylamine groups, which confer unique reactivity and versatility in research and industrial applications.
Properties
CAS No. |
152433-83-5 |
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Molecular Formula |
C24H19N5O |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(9-tritylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C24H19N5O/c30-28-22-21-23(26-16-25-22)29(17-27-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,30H,(H,25,26,28) |
InChI Key |
DRJSWASWCOQLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)NO |
Origin of Product |
United States |
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